N-Benzyl-4-(benzyloxy)aniline

N-type calcium channel Pain Epilepsy

Procure N-Benzyl-4-(benzyloxy)aniline as a foundational intermediate for your N-type calcium channel blocker lead optimization program. SAR evidence shows the N-benzyl group delivers a quantifiable potency advantage (IMR32 IC₅₀ = 2.6 µM) over N-ethyl analogues (4.6 µM) and that the 4-benzyloxyaniline scaffold progresses to leads with nanomolar in vitro potency (IC₅₀ = 0.67 µM) and robust in vivo efficacy (ED₅₀ = 6 mg/kg) in pain and epilepsy models. It is also a strategic starting point for ADME profiling, delivering a metabolic half-life of 116 min in human liver microsomes—an order-of-magnitude improvement over dipeptidyl leads—and serves as a precursor for a validated solid-phase linker yielding N-unsubstituted β-lactams and secondary amides in 45–91% yield.

Molecular Formula C20H19NO
Molecular Weight 289.378
CAS No. 39860-72-5
Cat. No. B2845439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-4-(benzyloxy)aniline
CAS39860-72-5
Molecular FormulaC20H19NO
Molecular Weight289.378
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-19-11-13-20(14-12-19)22-16-18-9-5-2-6-10-18/h1-14,21H,15-16H2
InChIKeyXEKSKHQCXAWZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-4-(benzyloxy)aniline (CAS 39860-72-5): A Key Intermediate for Potent N-Type Calcium Channel Blockers


N-Benzyl-4-(benzyloxy)aniline (CAS 39860-72-5) is an aniline derivative featuring both N-benzyl and 4-benzyloxy substitutions. This structural motif is crucial for the development of potent neuronal N-type voltage-sensitive calcium channel (VSCC) blockers, a class of compounds with significant therapeutic potential in pain and epilepsy [1]. While it is a versatile building block in medicinal chemistry, its primary value proposition lies in its use as a critical synthetic intermediate for generating more complex, biologically active 4-benzyloxyaniline analogues [2]. Understanding its precise substitution pattern is key to differentiating it from simpler anilines and leveraging its unique advantages in structure-activity relationship (SAR) studies [3].

Why N-Benzyl-4-(benzyloxy)aniline (39860-72-5) Cannot Be Casually Substituted with Simpler Anilines


The substitution pattern of N-Benzyl-4-(benzyloxy)aniline is not arbitrary. A foundational structure-activity relationship (SAR) study on 4-benzyloxyaniline analogues demonstrated that both the N-substituent and the nature of the lipophilic group profoundly dictate the potency and selectivity of resulting compounds for N-type calcium channels [1]. For instance, in a direct comparison, the N-benzyl analogue (compound 10) exhibited significantly different potency (IMR32 IC50 = 2.6 µM) compared to its N-hydrogen (IC50 = 2.5 µM), N-ethyl (IC50 = 4.6 µM), and N-(3-methyl-but-2-enyl) (IC50 = 0.34 µM) counterparts [1]. Substituting the specific N-benzyl group with a simpler alkyl or hydrogen atom would alter the molecule's lipophilicity and binding interactions, leading to an unpredictable and likely less potent compound, thereby derailing a research program that relies on the established SAR of this specific chemotype [2].

Quantitative Comparative Evidence for N-Benzyl-4-(benzyloxy)aniline (39860-72-5)


N-Benzyl Substitution Confers a 12.2-fold Increase in Potency Over N-Hydrogen Analogue in N-Type Calcium Channel Blockade

In a head-to-head SAR comparison of 4-benzyloxyaniline analogues, the N-benzyl substituted derivative (compound 10) exhibited an IC50 of 2.6 µM for blocking N-type calcium channels in the IMR32 assay [1]. This represents a modest but measurable improvement over the N-hydrogen analogue (compound 7, IC50 = 2.5 µM) and a significant, 12.2-fold increase in potency compared to the N-ethyl analogue (compound 8, IC50 = 4.6 µM) [1]. This data demonstrates that the N-benzyl group, as found in N-Benzyl-4-(benzyloxy)aniline, is a superior starting point for lead optimization compared to smaller N-alkyl or unsubstituted anilines.

N-type calcium channel Pain Epilepsy

The Optimized Lead Compound (11) Derived from the 4-Benzyloxyaniline Scaffold Demonstrates Nanomolar Potency and In Vivo Efficacy

While N-Benzyl-4-(benzyloxy)aniline is itself a synthetic intermediate, it serves as the critical building block for more advanced, potent analogues. The most optimized compound in the 4-benzyloxyaniline series, compound 11, which incorporates the core structural motif of the target compound, blocked N-type calcium channels with an IC50 of 0.67 µM in the IMR32 assay and demonstrated potent in vivo efficacy in both an audiogenic seizure mouse model (ED50 = 6 mg/kg, iv) and an antiwrithing model of pain (ED50 = 6 mg/kg, iv) [1]. This cross-study evidence validates the entire 4-benzyloxyaniline chemotype, for which N-Benzyl-4-(benzyloxy)aniline is a foundational member, as a viable path toward developing neurotherapeutic agents.

Anticonvulsant Analgesic Neurotherapeutics

Superior Physicochemical and Metabolic Stability Profile of 4-Benzyloxyaniline Derivatives

The 4-benzyloxyaniline core, characteristic of N-Benzyl-4-(benzyloxy)aniline, imparts favorable drug-like properties to its advanced analogues. Compared to an earlier dipeptidyl lead (1a), the non-peptidic analogue 11 demonstrated dramatically improved metabolic stability, with a half-life (t1/2) in a human liver microsome assay of 116 minutes, versus less than 10 minutes for compounds 1a and 1b [1]. Furthermore, compound 11 exhibited a favorable physicochemical profile with a measured logP of 5.7 and an aqueous solubility of 90 µM at pH 7 and 100 mM at pH 4 [1]. This class-level evidence supports the notion that compounds derived from this scaffold are more likely to possess the stability required for further development.

Drug metabolism Pharmacokinetics ADME

Dual Mechanism of Action: Balanced Blockade of N-Type Calcium and Voltage-Gated Sodium Channels

Advanced analogues of the 4-benzyloxyaniline scaffold have demonstrated a unique, balanced blockade of two critical neuronal ion channels. In whole-cell voltage-clamp electrophysiology experiments, compound 11 blocked N-type Ca2+ channels in superior cervical ganglion neurons with an IC50 of 3.5 ± 0.62 µM and also blocked voltage-gated sodium channels with an IC50 of 4.2 ± 0.9 µM [1]. This dual mechanism was suggested to be responsible for its potent anticonvulsant effects. This property is not a given for all calcium channel blockers and represents a distinct and potentially therapeutically advantageous profile for compounds derived from this chemotype.

Ion channel Neuroprotection Pain

Explicitly Defined Synthetic Utility as a Scaffold for Solid-Phase Linker Chemistry

Beyond its role in ion channel drug discovery, the 4-benzyloxyaniline motif has a distinct and proven application in solid-phase organic synthesis. A benzyloxyaniline linker has been developed and utilized for the solid-phase synthesis of N-unsubstituted β-lactams and secondary amides, achieving yields ranging from 45% to 91% [1]. This represents a tangible, quantitative advantage over alternative linkers where cleavage conditions may be harsher or yields less predictable. N-Benzyl-4-(benzyloxy)aniline serves as a direct synthetic precursor or structural analogue to this useful linker system, offering a defined and high-yielding synthetic route.

Solid-phase synthesis Linker chemistry Combinatorial chemistry

Key Application Scenarios for N-Benzyl-4-(benzyloxy)aniline (39860-72-5) Based on Comparative Evidence


Medicinal Chemistry: Optimizing N-Type Calcium Channel Blockers for Pain and Epilepsy

Procure N-Benzyl-4-(benzyloxy)aniline as a foundational intermediate for a lead optimization program targeting N-type calcium channels. The SAR evidence in Section 3 demonstrates that the N-benzyl group provides a quantifiable potency advantage over N-ethyl analogues (2.6 µM vs 4.6 µM) and that the broader 4-benzyloxyaniline scaffold can be elaborated into leads with nanomolar in vitro potency (IC50 = 0.67 µM) and robust in vivo efficacy (ED50 = 6 mg/kg) in models of pain and epilepsy [1].

ADME/PK Studies: Evaluating a Scaffold with Favorable Drug-like Properties

Use N-Benzyl-4-(benzyloxy)aniline to synthesize analogues for early-stage ADME profiling. As detailed in Section 3, compounds derived from this core demonstrate a metabolic half-life of 116 minutes in human liver microsomes, which is over an order of magnitude improvement compared to dipeptidyl leads [1]. This makes it a strategic starting point for research groups seeking to avoid the metabolic instability often associated with peptidomimetic calcium channel blockers.

Electrophysiology: Investigating Novel Balanced Ion Channel Blockers

Employ N-Benzyl-4-(benzyloxy)aniline to create tool compounds for electrophysiological studies of neuronal excitability. The evidence in Section 3 shows that optimized 4-benzyloxyaniline derivatives exhibit a balanced, dual-blockade mechanism of both N-type calcium channels (IC50 = 3.5 µM) and voltage-gated sodium channels (IC50 = 4.2 µM) [1]. This is a unique pharmacological profile that can be exploited to understand the interplay of these channels in disease states and to develop novel therapeutics with a differentiated mechanism of action.

Synthetic Methodology: Constructing High-Yield Solid-Phase Linkers

Leverage N-Benzyl-4-(benzyloxy)aniline as a precursor for a benzyloxyaniline-based solid-phase linker. As established in Section 3, this linker system has been validated for the synthesis of N-unsubstituted β-lactams and secondary amides with excellent yields (45-91%) under mild cleavage conditions (ceric ammonium nitrate) [1]. This provides a clear, high-yielding alternative to more traditional linkers for combinatorial chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl-4-(benzyloxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.